2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

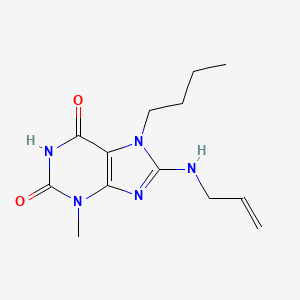

The compound “2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has two fluorine atoms attached to the benzene ring, a cyclopentyl group, and a hydroxyethoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group. The two fluorine atoms would be attached to the benzene ring, and the cyclopentyl and hydroxyethoxy groups would be attached to the nitrogen atom of the amide group .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, where the amide group acts as a leaving group . They can also undergo electrophilic aromatic substitution reactions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications

Transformation and Degradation Processes

- Photodegradation and Biodegradation Insights: A study investigated the transformation of fluoxetine, a compound structurally related to 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, by photodegradation in water and biodegradation in zebrafish embryos. The research highlighted the formation of numerous transformation products, emphasizing the chemical's environmental fate and ecotoxicological implications (Tisler et al., 2019).

Synthesis and Chemical Applications

- New Potential PET Agent for Imaging B-Raf(V600E) in Cancers: Research on the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrated its potential as a PET imaging agent for cancer diagnosis, showcasing the versatility of 2,6-difluoro-N-derivatives in medical applications (Wang et al., 2013).

- Innovative Synthesis Techniques: The development of novel synthesis methods for difluorinated compounds, including benzamides, is crucial for advancing pharmaceutical and agrochemical research. One study reported a redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, highlighting the chemical's role in the synthesis of fluorinated molecules (Cui et al., 2023).

Antimicrobial and Medicinal Research

- Antibacterial Drug Development: Research into 2,6-difluorobenzamides has explored their potential as antibacterial agents, particularly against Gram-positive bacteria. The study underscores the importance of developing new chemical entities for antibiotic resistance challenges (Straniero et al., 2023).

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQPTTUTCVBXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)

![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)